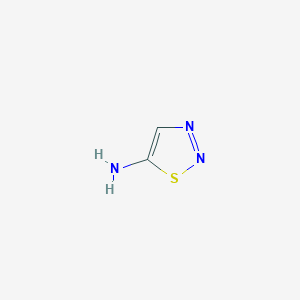

1,2,3-Thiadiazol-5-amine

Description

Among the myriad of heterocyclic structures, the 1,2,3-thiadiazole (B1210528) ring system, and specifically its amino derivative, 1,2,3-thiadiazol-5-amine, has garnered significant interest from the research community. This interest stems from the broader importance of heterocyclic compounds in various scientific endeavors.

Heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug development. rroij.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This prevalence is due to their ability to provide a wide array of molecular frameworks that can be finely tuned to interact with specific biological targets. rroij.com The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic and steric properties, influencing a compound's reactivity, solubility, and ability to form crucial interactions with proteins, enzymes, and nucleic acids. rroij.comnumberanalytics.com

In medicinal chemistry, heterocyclic scaffolds are instrumental in modifying a drug candidate's properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This allows for the optimization of a drug's efficacy and safety. rroij.com Furthermore, the structural diversity of heterocycles provides a valuable platform for developing novel therapeutic agents that can overcome drug resistance. rroij.com

In the realm of organic synthesis, heterocyclic compounds are not only targets but also versatile intermediates and reagents. openmedicinalchemistryjournal.com Their unique reactivity allows chemists to construct complex molecular architectures. openaccessjournals.com The development of new synthetic methodologies for heterocycles is a major focus of organic chemistry research, constantly expanding the toolbox available to create novel molecules with tailored properties for applications ranging from pharmaceuticals to materials science. openaccessjournals.comopenmedicinalchemistryjournal.com

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur atom and two nitrogen atoms. mdpi.comwikipedia.org There are four possible isomers, distinguished by the relative positions of the heteroatoms in the ring. mdpi.comwikipedia.org Each isomer exhibits distinct chemical properties and, consequently, has a unique profile of research interest and applications.

| Isomer | Structure | Research Prominence |

| 1,2,3-Thiadiazole | C₂H₂N₂S | Investigated for a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.com Also utilized in organic synthesis, particularly in reactions involving ring cleavage. researchgate.net |

| 1,2,4-Thiadiazole (B1232254) | C₂H₂N₂S | The most widely studied isomer, along with 1,3,4-thiadiazole (B1197879). isres.org Derivatives have shown a range of biological activities and are of interest in medicinal chemistry. researchgate.netresearchgate.net |

| 1,2,5-Thiadiazole (B1195012) | C₂H₂N₂S | Studied for its role in compounds with potential anti-ulcer and antimicrobial properties. smolecule.comnih.gov The 1,1-dioxide derivatives are noted for their strong electron-withdrawing effects. smolecule.com |

| 1,3,4-Thiadiazole | C₂H₂N₂S | Extensively studied and recognized for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. jetir.orgorientjchem.orginnovareacademics.in It is the most common isomer found in pharmaceuticals. wikipedia.org |

The 1,2,3-thiadiazole moiety is a significant pharmacophore in medicinal chemistry, with its derivatives showing a wide range of biological activities. mdpi.com Research has highlighted its potential in developing antifungal, antiviral, insecticidal, and anticancer agents. mdpi.com Beyond its medicinal applications, the 1,2,3-thiadiazole ring is a versatile building block in organic synthesis, known for its ability to undergo ring-cleavage reactions to form reactive intermediates. researchgate.netresearchgate.net

The 1,2,4-thiadiazole scaffold is a prominent class of heterocycles in medicinal chemistry. researchgate.net Along with the 1,3,4-isomer, it is one of the most extensively researched thiadiazoles. isres.org Derivatives of 1,2,4-thiadiazole have been investigated for a variety of biological activities, and they are considered privileged structures in drug design. researchgate.net

Research into the 1,2,5-thiadiazole ring system has revealed its potential in medicinal applications, with some derivatives showing promise as anti-ulcer and antimicrobial agents. smolecule.comnih.gov The corresponding 1,1-dioxide derivatives are of particular interest due to their strong electron-withdrawing properties, which can be harnessed in the design of electroactive materials. smolecule.com

The 1,3,4-thiadiazole isomer is the most extensively studied and is the most common thiadiazole isomer found in commercially available drugs. wikipedia.orgjetir.org Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. orientjchem.orginnovareacademics.in The biological significance of this scaffold is often attributed to its role as a bioisostere of pyrimidine. mdpi.comnih.gov

The study of 1,2,3-thiadiazoles dates back to the late 19th century. thieme-connect.de One of the most classical and versatile methods for their synthesis is the Hurd-Mori reaction, first reported in 1955. isres.orgcdnsciencepub.com This reaction involves the cyclization of hydrazones with thionyl chloride and has been a cornerstone in the synthesis of various 1,2,3-thiadiazole derivatives. wikipedia.orgcdnsciencepub.com Other traditional synthetic routes include the Wolff Synthesis, which involves the heterocyclization of α-diazo thiocarbonyl compounds, and the Pechmann Synthesis, based on the cyclization of diazoalkanes with a C=S bond. researchgate.net

Early research into the reactivity of 1,2,3-thiadiazoles focused on their thermal and photochemical reactions, which often proceed with the extrusion of nitrogen to form highly reactive thiirene (B1235720) intermediates. thieme-connect.de Another key area of reactivity that has been explored is the reaction of 1,2,3-thiadiazoles with strong bases. This reaction leads to the cleavage of the thiadiazole ring, with the evolution of nitrogen, to form an alkali-metal alkynethiolate. cdnsciencepub.com This particular reactivity has been harnessed as a synthetic route to 1-alkynyl thioethers. cdnsciencepub.com The electronic nature of substituents on the 1,2,3-thiadiazole ring has been found to significantly influence its reactivity and the regioselectivity of its reactions. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-1-4-5-6-2/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGHNTXQMCYYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193998 | |

| Record name | 1,2,3-Thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-41-8 | |

| Record name | 1,2,3-Thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4100-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-THIADIAZOL-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6DJ47VN3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2,3 Thiadiazol 5 Amine and Its Derivatives

Classical and Established Synthetic Routes

Long-standing methods for the synthesis of 1,2,3-thiadiazoles have provided the foundation for accessing this important heterocyclic core. These classical routes are characterized by their reliability and broad applicability.

Hurd-Mori Synthesis

The Hurd-Mori synthesis is a widely recognized and versatile method for the preparation of 1,2,3-thiadiazoles. This reaction involves the cyclization of hydrazones, which bear an α-methylene group and are substituted at the N2-position with an electron-withdrawing group (such as acyl or tosyl), using thionyl chloride (SOCl₂) as the cyclizing agent. The reaction proceeds by incorporating a sulfur atom from the thionating agent to form the thiadiazole ring.

The scope of the Hurd-Mori reaction is extensive, allowing for the synthesis of a variety of substituted 1,2,3-thiadiazoles. For instance, it has been successfully employed in the synthesis of pyrazolyl-1,2,3-thiadiazoles, where various pyrazolyl-phenylethanones are first converted to their corresponding semicarbazones and then treated with thionyl chloride to yield the target compounds in good to excellent yields. Similarly, this method has been applied to the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-d] researchgate.netnih.govresearchgate.netthiadiazole-6-carboxylates. In this case, the success of the ring closure was found to be highly dependent on the nature of the N-protecting group on the pyrrolidine (B122466) precursor, with electron-withdrawing groups providing superior yields.

An improved Hurd-Mori approach has also been developed, utilizing N-tosylhydrazones and elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst, offering a metal-free methodology to access substituted aryl 1,2,3-thiadiazoles in yields ranging from 44–98%. clockss.org

| Starting Material | Reagents | Product | Yield (%) |

| Pyrazolyl-phenylethanone semicarbazones | SOCl₂ | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent |

| N-protected pyrrolidine hydrazones | SOCl₂ | Pyrrolo[2,3-d] researchgate.netnih.govresearchgate.netthiadiazole-6-carboxylates | Dependent on protecting group |

| N-tosylhydrazones | S₈, TBAI | Substituted aryl 1,2,3-thiadiazoles | 44-98 |

| 2-oxoallobetulin semicarbazone | SOCl₂ | 1,2,3-Thiadiazole (B1210528) derivative of 2-oxoallobetulin | Not specified |

Wolff Synthesis

The Wolff synthesis provides an alternative classical route to the 1,2,3-thiadiazole nucleus through the heterocyclization of α-diazo thiocarbonyl compounds. This method typically involves the reaction of an α-diazoketone with a thionating agent.

Commonly used thionating agents in the Wolff synthesis include Lawesson's reagent and phosphorus pentasulfide (P₂S₅). These reagents facilitate the conversion of the carbonyl group of the α-diazoketone into a thiocarbonyl group, which then undergoes intramolecular cyclization to form the 1,2,3-thiadiazole ring. The reaction is versatile and can be used to prepare a range of 4,5-disubstituted 1,2,3-thiadiazoles.

| α-Diazoketone Substrate | Thionating Agent | Product | Yield (%) |

| Ethyl 2-diazo-3-oxobutanoate | Lawesson's Reagent | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Not specified |

| 1-Diazo-3-phenylpropan-2-one | Phosphorus Pentasulfide | 4-Benzyl-1,2,3-thiadiazole | Not specified |

Pechmann Synthesis

The Pechmann synthesis is a classical method that involves the 1,3-dipolar cycloaddition of a diazoalkane onto the carbon-sulfur double bond of an isothiocyanate. This reaction directly leads to the formation of 5-amino-1,2,3-thiadiazole derivatives.

The archetypal example of the Pechmann synthesis is the reaction between diazomethane (B1218177) and phenyl isothiocyanate, which yields N-phenyl-1,2,3-thiadiazol-5-amine. The scope of this reaction can be influenced by the nature of both the diazo compound and the isothiocyanate. For instance, while electron-rich and aromatic isothiocyanates generally react well, the reactivity can be diminished with certain aliphatic isothiocyanates.

Reaction of Isothiocyanates with Diazo Compounds

This method is fundamentally the Pechmann synthesis, focusing on the [3+2] cycloaddition between a diazo compound as the 1,3-dipole and an isothiocyanate as the dipolarophile. The reaction provides a direct route to N-substituted 1,2,3-thiadiazol-5-amines.

The electronic properties of the reactants play a significant role in the success of this cycloaddition. Studies have shown that while simple alkyl and aryl isothiocyanates may not react with less reactive diazo compounds like 5-diazoimidazoles and 5-diazopyrazoles, the reaction proceeds readily with more electrophilic acyl isothiocyanates. This highlights the importance of the electronic complementarity between the dipole and the dipolarophile for a successful cycloaddition.

| Diazo Compound | Isothiocyanate | Product | Yield (%) |

| Diazomethane | Phenyl isothiocyanate | N-phenyl-1,2,3-thiadiazol-5-amine | Not specified |

| Ethyl diazoacetate | Benzoyl isothiocyanate | Ethyl 5-(benzoylamino)-1,2,3-thiadiazole-4-carboxylate | Not specified |

Modern and Advanced Synthetic Approaches

Contemporary advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for constructing the 1,2,3-thiadiazole ring.

Iodine-Catalyzed Cyclization Reactions

A notable modern approach involves the iodine-catalyzed selective cyclization of N-tosylhydrazones with elemental sulfur. This method has emerged as a highly efficient route for the synthesis of 4-aryl-1,2,3-thiadiazoles. The reaction is typically carried out in dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and a dual oxidant. The key to this process is the in situ regeneration of iodine, which is facilitated by the oxidation of hydrogen iodide (HI) by DMSO.

This protocol is characterized by its operational simplicity, high step-economy (as it can be performed in a one-pot fashion), broad substrate scope, and good functional group tolerance. The starting materials, N-tosylhydrazones, are readily accessible from the corresponding ketones. A variation of this method involves a one-pot, three-component reaction of a ketone, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189) (KSCN), promoted by an I₂/CuCl₂ system, to afford the desired 1,2,3-thiadiazoles.

| Ketone/N-Tosylhydrazone | Sulfur Source | Catalyst/Promoter | Product | Yield (%) |

| Various aryl ketone N-tosylhydrazones | Elemental Sulfur (S₈) | I₂/DMSO | 4-Aryl-1,2,3-thiadiazoles | Good to Excellent |

| Aryl methyl ketones | KSCN | I₂/CuCl₂ | 4-Aryl-1,2,3-thiadiazoles | 71-89 |

| Alkyl methyl ketones | KSCN | I₂/CuCl₂ | 4-Alkyl-1,2,3-thiadiazoles | 48-74 |

Transition Metal-Free Approaches

The synthesis of 1,2,3-thiadiazole derivatives without the use of transition metals is an area of significant interest, offering advantages in terms of cost, toxicity, and environmental impact. These approaches often rely on the use of readily available and less hazardous reagents.

I2/DMSO-Mediated Cross-Coupling Reactions

A notable transition metal-free method involves the use of an iodine/dimethyl sulfoxide (I2/DMSO) system. This combination has been effectively employed as an eco-friendly oxidative system for various organic syntheses. One such application is the selective cyclization of N-tosylhydrazones with elemental sulfur to produce 4-aryl-1,2,3-thiadiazoles. In this reaction, DMSO acts as both the solvent and the oxidant, facilitating the regeneration of I2 from hydrogen iodide, which is formed during the reaction. This process is characterized by its operational simplicity, high step-economy in a one-pot fashion, and broad substrate scope.

Another I2/DMSO-mediated cross-coupling reaction involves three components: enaminones, elemental sulfur, and tosylhydrazine, to afford 5-acyl-1,2,3-thiadiazoles. bohrium.com This method demonstrates broad functional group tolerance and can provide the targeted compounds in high yields, reaching up to 92%. bohrium.com

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a green and efficient tool in organic synthesis, often leading to higher yields, shorter reaction times, and milder reaction conditions. While the application of ultrasound has been reported for the synthesis of various thiadiazole isomers, its specific use for the direct synthesis of 1,2,3-thiadiazol-5-amine is not extensively documented.

However, studies have shown the effective use of ultrasound in the synthesis of related compounds. For instance, the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives has been improved with the use of ultrasound, suggesting that this technique can enhance the efficiency of reactions in the synthesis of substituted amino-thiadiazoles. jocpr.com Another example is the one-pot, four-component reaction under ultrasound irradiation to produce complex 1,3,4-thiadiazole (B1197879) derivatives, highlighting the potential of this methodology in constructing thiadiazole-containing molecules. benthamdirect.com A multi-step synthesis of a 5-carboxylic acid substituted 1,2,3-thiadiazole also utilized an ultrasonic-assisted technique, indicating its applicability in the modification of the 1,2,3-thiadiazole ring. mdpi.com

Curtius Rearrangement of 1,2,3-Thiadiazolylcarbonyl Azides

The Curtius rearrangement is a classic and versatile reaction for the conversion of carboxylic acids to primary amines. This reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical rearrangement to an isocyanate, followed by hydrolysis or reaction with other nucleophiles to yield the corresponding amine.

This methodology is applicable to the synthesis of this compound. The synthesis starts with a 1,2,3-thiadiazole-5-carboxylic acid, which is converted to its corresponding acyl chloride and then to a 1,2,3-thiadiazolylcarbonyl azide. The subsequent Curtius rearrangement of this azide leads to the formation of an isocyanate, which can then be hydrolyzed to furnish the desired this compound. The synthesis of precursors like 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, which can be readily converted to the corresponding acyl azide, has been reported, paving the way for the application of the Curtius rearrangement in this context. mdpi.com

Oxidative Cyclization of Hydrazones Bearing Thioamide Group

The oxidative cyclization of precursors containing both a hydrazone and a thioamide functionality is a direct approach to forming the thiadiazole ring. This method involves the formation of a nitrogen-sulfur bond through an intramolecular cyclization under oxidative conditions.

A relevant example is the photo-oxidative formal [3+2] heterocyclization of β-ketothioamides with aryldiazonium salts. This reaction proceeds via an α-phenylhydrazone adduct of the thioamide, leading to the formation of 2,4-disubstituted 5-imino-1,2,3-thiadiazoles. iftmuniversity.ac.in The resulting imino group can be considered a masked amino group. This method provides a novel entry to fully substituted 1,2,3-thiadiazole scaffolds under mild, visible-light-mediated conditions. iftmuniversity.ac.in

A review on the synthesis and properties of hydrazones bearing a thioamide function discusses their cyclization reactions to form various heterocyclic compounds, including 1,2,3-thiadiazoles. researchgate.net Furthermore, the oxidative cyclization of thiosemicarbazones, which are a type of hydrazone with a thioamide group, using reagents like ferric chloride has been shown to yield amino-thiadiazole derivatives, although in some reported cases the 1,3,4-thiadiazole isomer is formed. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound is crucial for exploring their potential applications. Various methods have been developed to introduce substituents at different positions of the heterocyclic ring and the amino group.

Introduction of Amino Moiety at the Fifth Position

The direct introduction of an amino group at the C5 position of the 1,2,3-thiadiazole ring is a key synthetic challenge. A patented process describes a method for preparing 5-amino-1,2,3-thiadiazoles by reacting a diazoacetonitrile with hydrogen sulfide (B99878) in the presence of a base, or with a salt of hydrogen sulfide, in a solvent. google.com This method provides a direct route to the parent 5-amino-1,2,3-thiadiazole and its C4-substituted derivatives. google.com

As previously mentioned in section 2.2.4, the Curtius rearrangement of 1,2,3-thiadiazole-5-carbonyl azides serves as an effective, albeit indirect, method for introducing the amino group at the fifth position, starting from the corresponding carboxylic acid. This transformation is a valuable tool for accessing 5-amino-1,2,3-thiadiazole derivatives from readily available precursors.

Below is a table summarizing the key aspects of the discussed synthetic methodologies.

| Methodology | Section | Starting Materials | Key Reagents/Conditions | Product |

| I2/DMSO-Mediated Cross-Coupling | 2.2.2.1 | N-tosylhydrazones, elemental sulfur | I2, DMSO | 4-Aryl-1,2,3-thiadiazoles |

| I2/DMSO-Mediated Cross-Coupling | 2.2.2.1 | Enaminones, elemental sulfur, tosylhydrazine | I2, DMSO | 5-Acyl-1,2,3-thiadiazoles |

| Ultrasound-Assisted Synthesis | 2.2.3 | Various (isomer dependent) | Ultrasound irradiation | Thiadiazole derivatives |

| Curtius Rearrangement | 2.2.4 | 1,2,3-Thiadiazole-5-carbonyl azide | Heat or UV light, then H2O | This compound |

| Oxidative Cyclization | 2.2.5 | β-ketothioamides, aryldiazonium salts | Ru(bpy)3Cl2, visible light | 5-Imino-1,2,3-thiadiazoles |

| Direct Amination | 2.3.1 | Diazoacetonitrile | H2S, base | 5-Amino-1,2,3-thiadiazole |

Incorporation of Sulfonyl Substituents

The synthesis of sulfonamides from primary or secondary amines is a fundamental transformation in organic chemistry, typically proceeding via the reaction of the amine with a sulfonyl chloride in the presence of a base. This reaction introduces the biologically significant sulfonamide moiety. For this compound, this involves the nucleophilic attack of the exocyclic amino group onto the electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl), leading to the formation of a stable N-S bond and yielding an N-(1,2,3-thiadiazol-5-yl)sulfonamide.

While specific examples detailing this reaction for the 1,2,3-thiadiazole isomer are not extensively documented in the reviewed literature, the methodology is well-established for the analogous 1,3,4-thiadiazole isomers. researchgate.netnih.gov The general procedure involves dissolving the aminothiadiazole in a suitable solvent and adding the desired sulfonyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct.

A plausible reaction scheme is presented below:

General Reaction Scheme for Sulfonamide Formation

Figure 1: Plausible synthesis of N-(1,2,3-thiadiazol-5-yl)sulfonamide derivatives.

The reaction conditions for such transformations are typically mild, though they can be optimized by adjusting the solvent, base, and temperature.

Formation of Thiadiazolylureas

The synthesis of ureas derived from this compound is a well-documented process. These derivatives are typically formed through one of two primary pathways: the reaction of this compound with an isocyanate, or the reaction of a 1,2,3-thiadiazolyl isocyanate intermediate with an amine. researchgate.net

In the first approach, this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an isocyanate (R-N=C=O). This reaction is often facilitated by a catalytic amount of a tertiary amine base, such as triethylamine, in an aprotic solvent like tetrahydrofuran (B95107) (THF).

The second, more versatile method involves the initial conversion of a 1,2,3-thiadiazole-5-carboxylic acid derivative into 1,2,3-thiadiazol-5-yl isocyanate. researchgate.net This is commonly achieved in situ through a Curtius rearrangement of a corresponding 1,2,3-thiadiazolylcarbonyl azide. researchgate.netosi.lv The highly reactive isocyanate intermediate is not isolated but is immediately treated with a primary or secondary amine to yield the desired substituted thiadiazolylurea. researchgate.net This method allows for a wide variety of substituents to be introduced on the urea (B33335) moiety by simply changing the amine component. researchgate.net

Interactive Table: Examples of Thiadiazolylurea Synthesis

| Product Name | Starting Materials | Method | Solvent | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|---|

| N-phenyl-N'-1,2,3-thiadiazol-5-yl Urea | This compound, Phenyl isocyanate | Amine + Isocyanate | Tetrahydrofuran | Triethylamine, Overnight at room temp. | Not specified |

| N-(4-Methyl-1,2,3-thiadiazol-5-yl)-N'-phenylurea | 4-Methyl-1,2,3-thiadiazol-5-yl isocyanate (in situ), Aniline | Isocyanate + Amine | Toluene | Reflux | 58% researchgate.net |

| N-(4-Methyl-1,2,3-thiadiazol-5-yl)-N'-(4-methylphenyl)urea | 4-Methyl-1,2,3-thiadiazol-5-yl isocyanate (in situ), p-Toluidine | Isocyanate + Amine | Toluene | Reflux | 65% researchgate.net |

Derivatization via Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com This reaction results in the aminomethylation of the active hydrogen compound. In the context of this compound, it can theoretically participate in the reaction in two distinct ways.

First, this compound can act as the amine component. In this classic role, it would react with formaldehyde (B43269) and a compound containing an active hydrogen (e.g., a ketone, alkyne, or phenol) to form a β-amino carbonyl compound, known as a Mannich base. The reaction proceeds through the formation of an electrophilic Eschenmoser-like salt from the amine and formaldehyde, which is then attacked by the enol form of the active hydrogen compound.

Plausible Mannich Reaction Pathways

Figure 2: Plausible Mannich reaction pathways. Path A: this compound as the amine component. Path B: this compound as the active hydrogen component (analogous to reactions of the 1,3,4-isomer).

Interactive Table: Potential Mannich Reaction Components

| Role of this compound | Other Reactants | Product Type |

|---|---|---|

| Amine Component | Formaldehyde, Active Hydrogen Compound (e.g., Acetophenone) | β-(1,2,3-Thiadiazol-5-ylamino)ketone |

| Active Hydrogen Source | Formaldehyde, Secondary Amine (e.g., Morpholine) | N-(Morpholinomethyl)-1,2,3-thiadiazol-5-amine |

| Active Hydrogen Source | Formaldehyde, Primary Amine (e.g., Aniline) | N-((Phenylamino)methyl)-1,2,3-thiadiazol-5-amine |

Mechanistic Investigations of 1,2,3 Thiadiazol 5 Amine Reactions

Ring Transformation Mechanisms

The transformation of the 1,2,3-thiadiazole (B1210528) ring often involves its opening and subsequent recyclization, leading to a diverse array of other heterocyclic structures. The mechanisms governing these transformations are influenced by reaction conditions, the nature of substituents, and the presence of nucleophiles or external energy sources.

ANRORC-style Mechanisms

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a key pathway for nucleophilic substitution in heterocyclic compounds. wikipedia.org While not always explicitly named, reactions involving 1,2,3-thiadiazoles demonstrate characteristics consistent with this mechanistic framework. The process is initiated by the addition of a nucleophile to an electrophilic carbon atom of the ring. This addition disrupts the aromaticity and induces the cleavage of a ring bond, typically a nitrogen-sulfur or carbon-sulfur bond, resulting in an open-chain intermediate. This intermediate then undergoes rotation and subsequent intramolecular cyclization, expelling a leaving group and forming a new heterocyclic ring. This sequence is particularly evident in base-catalyzed rearrangements, such as the Dimroth rearrangement, where an external nucleophile (like a hydroxide (B78521) ion) can initiate the ring-opening step.

Nucleophile-Assisted Ring Opening

The 1,2,3-thiadiazole ring is susceptible to attack by various nucleophiles, which can lead to the cleavage of the heterocyclic system. The electron-deficient nature of the ring carbons, particularly C5, makes them targets for nucleophilic addition. This initial attack is often the rate-determining step in a cascade of reactions. For instance, the reaction of 5-halo-1,2,3-thiadiazoles with arylenediamines proceeds through nucleophilic attack, initiating a sequence that includes ring opening. rsc.org The stability of the resulting open-chain intermediate is critical and dictates the subsequent reaction pathway, which can involve recyclization or decomposition.

Recyclization Pathways

Following nucleophile-assisted ring opening, the resulting acyclic intermediates can undergo recyclization to form new, often more complex, heterocyclic systems. These pathways are synthetically valuable as they allow for the transformation of the 1,2,3-thiadiazole core into different scaffolds. A notable example involves the reaction of 5-halo-1,2,3-thiadiazoles with 1,2-phenylenediamines. This process leads to the formation of fused 1,3,6-thiadiazepines through a novel ring transformation that involves both the Smiles and Dimroth rearrangements, followed by an intramolecular nucleophilic substitution that closes the new ring. rsc.org Similarly, certain 4-aryl-5-heterosubstituted 1,2,3-thiadiazoles, upon heating with a base like sodium hydride, undergo ring opening with the elimination of nitrogen, followed by recyclization to yield 1,4-benzoxathiins and 1,4-benzodithiins. researchgate.net

Thermal and Photochemical Decomposition Reactions

The 1,2,3-thiadiazole ring is unique among thiadiazole isomers in its ability to readily lose a molecule of dinitrogen (N₂) upon thermal or photochemical stimulation. e-bookshelf.de This decomposition pathway is of significant theoretical and practical interest as it provides access to highly reactive intermediates.

Thermal Decomposition : Flash vacuum thermolysis of 1,2,3-thiadiazoles results in the extrusion of N₂ to generate thioketenes. researchgate.net These highly reactive species are valuable intermediates in organic synthesis.

Photochemical Decomposition : The photochemistry of 1,2,3-thiadiazoles has been studied extensively. researchgate.net UV irradiation of 1,2,3-thiadiazoles in solution or in an inert matrix leads to the formation of transient species. Time-resolved spectroscopy has shown a very fast rise (<0.3 ps) of thiirene (B1235720) and thioketene (B13734457) species, which are formed from the singlet excited state of the thiadiazole. rsc.org The remarkable unimolecular stability of the resulting thiirenes in solution has been observed. rsc.org

| Decomposition Method | Key Intermediate(s) | Final Product Type(s) |

| Thermal | Thioketene | Varies (trapped products) |

| Photochemical | Thiirene, Thioketene | 1,3-Dithiole derivatives (from dimerization) |

Rearrangement Studies

In addition to ring-transforming reactions that alter the elemental composition of the ring, 1,2,3-thiadiazoles undergo rearrangements where the ring atoms are reorganized into a new isomeric heterocyclic structure.

Rearrangement to 1,2,3-Triazoles

One of the most significant reactions of substituted 1,2,3-thiadiazoles is their rearrangement to form 1,2,3-triazoles. This transformation is a type of Dimroth rearrangement, which is common in heterocyclic chemistry and involves the translocation of heteroatoms within a ring via a ring-opening and ring-closing sequence. rsc.orgwikipedia.org

The rearrangement of 5-amino-1,2,3-thiadiazoles to 5-mercapto-1,2,3-triazoles is a well-documented example and is often reversible. researchgate.net This process is typically base-catalyzed, where the initial deprotonation of the exocyclic amino group is followed by a series of bond cleavages and formations. One study observed an anomalous rearrangement of 5-amino-1,2,3-thiadiazoles under the influence of halogen-containing oxidizing agents, which led to the formation of bis(triazolyl) disulfides. researchgate.net These disulfides could then be reduced by ammonia (B1221849) to yield the corresponding 5-mercapto-1,2,3-triazoles. researchgate.net This rearrangement underscores the intricate reactivity of the 1,2,3-thiadiazole nucleus and provides a synthetic route to functionalized 1,2,3-triazoles, which are themselves important scaffolds in medicinal and materials chemistry.

| Starting Compound | Reaction Conditions | Rearranged Product |

| 5-Amino-1,2,3-thiadiazole | Base catalysis | 5-Mercapto-1,2,3-triazole |

| 5-Amino-1,2,3-thiadiazole | Halogen-containing oxidizing agents, then reduction | 5-Mercapto-1,2,3-triazole (via disulfide intermediate) |

Rearrangement of 5-Azido-1,2,3-thiadiazoles to 1,2,3,4-Thiatriazoles

The rearrangement of 5-azido-1,2,3-thiadiazoles represents a significant transformation within this class of heterocyclic compounds. Research has shown that these molecules undergo rearrangement to form 1,2,3,4-thiatriazoles. thieme-connect.de This transformation is exemplified by the reaction of 4-carbethoxy-5-chloro-1,2,3-thiadiazole with sodium azide (B81097). Instead of the expected simple substitution product (the corresponding azide), the reaction yields ethyl α-thiatriazolyldiazoacetate. researchgate.net

Reaction with Electrophilic Reagents

The reactivity of amino-thiadiazoles with electrophiles is influenced by the nucleophilicity of both the exocyclic amino group and the nitrogen atoms within the heterocyclic ring. nih.gov In reactions involving related 2-aminothiazole (B372263) compounds, electrophilic attack can occur at either the amino group or the ring nitrogen. nih.gov

For the 1,2,4-thiadiazole (B1232254) isomer, N,3-diphenyl-1,2,4-thiadiazol-5-amine, the amino group is known to act as a nucleophile, readily participating in reactions with various electrophiles. smolecule.com Furthermore, studies on 2-amino-substituted 1,3,4-thiadiazoles have shown that electrophilic substitution, such as bromination, can occur on the thiadiazole ring itself, typically at the 5-position. nih.gov These findings on related isomers suggest that 1,2,3-thiadiazol-5-amine likely exhibits similar reactivity, with the potential for electrophilic attack at the exocyclic amine or the ring nitrogens, depending on the specific electrophile and reaction conditions.

Rh(I)-Catalyzed Denitrogenative Transformations

Rhodium-catalyzed denitrogenative transformations of 1,2,3-thiadiazoles have emerged as a powerful strategy for the synthesis of other complex heterocyclic systems. researchgate.netgoogle.com These reactions proceed through the extrusion of molecular nitrogen (N₂) from the thiadiazole ring, generating a reactive intermediate that can undergo various subsequent reactions.

A significant application of this methodology is the denitrogenative transannulation of 1,2,3-thiadiazoles, which provides a direct route to densely functionalized heterocycles. researchgate.net For example, the Rh(I)-catalyzed reaction of 1,2,3-thiadiazoles with alkynes can lead to the formation of multisubstituted thiophenes. researchgate.net The mechanism involves the formation of a thioacyl rhodium(I) carbene intermediate, which then reacts with the alkyne.

More specifically, acid-mediated denitrogenative transformations of 5-amino-1,2,3-triazole derivatives have been developed to synthesize novel 2-substituted 1H-imidazoles. nih.gov This process involves an intramolecular cyclization followed by the opening of the triazole ring and the insertion of an in-situ formed carbene intermediate into the O-H bond of an alcohol. nih.gov This highlights the versatility of the 1,2,3-thiadiazole core as a precursor for a variety of other important heterocyclic structures through catalyzed denitrogenation.

| Thiadiazole Substrate | Reaction Partner | Catalyst System | Product Class |

|---|---|---|---|

| Substituted 1,2,3-Thiadiazoles | Alkynes | Rh(I) complex | Thiophenes |

| Substituted 1,2,3-Thiadiazoles | Alk-2-enals | Rh(I) complex | 2,3-Dihydrothiopyran-4-ones |

| 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles* | Alcohols (intramolecular) | Acid-mediated | 2-substituted 1H-imidazoles |

*Note: This substrate is a 1,2,3-triazole, demonstrating a related denitrogenative transformation of the amino-substituted azole core. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For thiadiazole derivatives, both ¹H-NMR and ¹³C-NMR provide critical data on the chemical environment of the nuclei within the molecule.

The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. In derivatives of 1,2,3-Thiadiazol-5-amine, the chemical shifts of the amine (-NH₂) protons and the single proton on the thiadiazole ring (H4) are of key interest. The amine protons often appear as a broad singlet, and their chemical shift can be variable due to factors like solvent and concentration, which affect hydrogen bonding.

Specific chemical shifts are reported for derivatives, providing insight into the electronic environment of the heterocyclic ring. For instance, in certain azo-linked 1,3,4-thiadiazole (B1197879) hybrids, N-H protons are observed at highly deshielded values, such as δ 11.86 ppm and δ 11.49 ppm. acs.org In other complex derivatives, secondary amine protons have been noted between δ 8.40 and δ 11.28 ppm.

Table 1: Selected ¹H-NMR Chemical Shifts for Protons in Thiadiazole Derivatives

| Compound/Fragment | Proton | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Azo-linked 1,3,4-thiadiazole hybrid | 1-NH | DMSO-d₆ | 11.86 (s) |

| Azo-linked 1,3,4-thiadiazole hybrid | -NH- | DMSO-d₆ | 11.49 (s) |

| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | N-H | DMSO-d₆ | 8.40 (g) |

Note: (s) = singlet, (g) = broad signal. Data is for derivatives and not the parent this compound.

The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. For the 1,2,3-thiadiazole (B1210528) ring, the signals for the two carbon atoms (C4 and C5) are diagnostically important. The carbon atom bonded to the amino group (C5) is typically shifted compared to the other ring carbon (C4). The chemical shifts for carbons in the thiadiazole ring of various derivatives generally appear in the range of δ 150–175 ppm. acs.orgnih.gov For example, in certain azo-linked 1,3,4-thiadiazole derivatives, the thiadiazole ring carbons resonate at values such as δ 151.20, 154.36, and 159.60 ppm. acs.org In another study involving 1,3,4-thiadiazole compounds, the carbon adjacent to the secondary amine (C11 in that study's numbering) was observed between δ 163.77 and 169.01 ppm, while the other ring carbon (C10) was seen at δ 159.56–162.90 ppm.

Table 2: Selected ¹³C-NMR Chemical Shifts for Carbons in Thiadiazole Derivatives

| Compound/Fragment | Carbon Atom | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Azo-linked 1,3,4-thiadiazole hybrid | Thiadiazole Ring | DMSO-d₆ | 151.20 |

| Azo-linked 1,3,4-thiadiazole hybrid | Thiadiazole Ring | DMSO-d₆ | 154.36 |

| Azo-linked 1,3,4-thiadiazole hybrid | Thiadiazole Ring | DMSO-d₆ | 159.60 |

| 5-(1-Methyl-2-phenylethenyl)-N-substituted-1,3,4-thiadiazol-2-amine | C10 (Ring) | DMSO-d₆ | 159.56–162.90 |

Note: Data is for derivatives and not the parent this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of a thiadiazole-containing compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. For this compound, key vibrations include the N-H stretches of the amine group, C-H stretches, and various ring vibrations (such as C=N and C-S stretching).

The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3300–3500 cm⁻¹. C=N stretching vibrations within heterocyclic rings are often observed in the 1650–1550 cm⁻¹ range. nih.gov Studies on related compounds, such as 5-amino-1,3,4-thiadiazole-2-sulfonamide, have utilized quantum chemistry calculations to assign the normal modes of vibration, providing a detailed understanding of the molecule's vibrational properties. researchgate.net

Table 3: Typical Infrared Absorption Frequencies for Thiadiazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300–3500 |

| C-H (Aromatic/Heteroaromatic) | Stretching | ~3000–3100 |

| C=N (Ring) | Stretching | ~1550–1650 |

| N-H (Amine) | Bending | ~1590–1650 |

| C-N | Stretching | ~1250–1350 |

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is an advanced mass spectrometry-based technique used for the structural analysis of gas-phase ions. nih.gov In this method, mass-selected ions are irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. nih.gov An IR spectrum is generated by plotting the fragmentation yield as a function of the laser wavelength. nih.gov

This technique is particularly powerful for distinguishing between isomers that may be difficult to differentiate using conventional mass spectrometry alone. nih.gov For example, IRMPD has been successfully employed to differentiate between isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles. mdpi.com By comparing the experimental IRMPD spectrum with theoretical spectra calculated for potential candidate structures, the precise structure of the ion can be determined. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. acs.org

For this compound (C₂H₃N₃S), the monoisotopic mass is 101.00477 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a common technique used to generate ions from thiadiazole derivatives for MS analysis. acs.org

A characteristic fragmentation pathway for protonated 1,2,3-thiadiazoles under tandem mass spectrometry (MS/MS) conditions is the loss of a neutral nitrogen molecule (N₂), which is a key diagnostic feature that helps distinguish them from other isomers like 1,2,3-triazoles. mdpi.com

Table 4: Predicted m/z Values for Adducts of this compound

| Adduct | Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | [C₂H₄N₃S]⁺ | 102.01205 |

| [M+Na]⁺ | [C₂H₃N₃SNa]⁺ | 123.99399 |

| [M+K]⁺ | [C₂H₃N₃SK]⁺ | 139.96793 |

Data sourced from PubChem. uni.lu

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule and its derivatives. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The absorption spectra of 5-(substituted) amino-1,2,3-thiadiazoles have been a subject of scientific investigation. The specific wavelengths of maximum absorbance (λmax) and the intensity of these absorptions are dependent on the electronic structure of the molecule. Factors such as the nature of any substituent on the 5-amino group and the polarity of the solvent in which the spectrum is measured can significantly influence the positions of the absorption bands.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic structure of molecules. It is frequently employed to predict geometries, vibrational frequencies, and various electronic properties of thiadiazole derivatives. For instance, DFT calculations have been successfully applied to other isomers like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) and 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)) to achieve results that correlate well with experimental data. acs.orgnih.gov

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiadiazole derivatives, these calculations reveal key structural parameters like bond lengths, bond angles, and dihedral angles. Studies on related aminothiadiazole isomers have shown that the thiadiazole ring is typically planar. acs.orgnih.gov For example, in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, all the dihedral angles of the ring are calculated to be nearly 0°, confirming its planar nature. acs.orgnih.gov The bond length between the thiadiazole ring and the amino group often exhibits partial double bond character. acs.orgnih.gov

Table 1: Representative Calculated Bond Lengths and Angles for an Aminothiadiazole Derivative (2-amino-5-trifluoromethyl-1,3,4-thiadiazole)

| Parameter | Calculated Value (B3LYP) |

|---|---|

| N–N Bond Length | 1.358 Å |

| C–N (amino) Bond Length | 1.363 Å |

| N–H Bond Length | 1.007 Å / 1.011 Å |

| C–S–C Bond Angle | 85.1° |

Note: Data is for a related isomer and serves as an illustrative example. acs.org

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These predictions are vital for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. For derivatives of the 1,2,3-thiadiazole (B1210528) isomer, differentiation from 1,2,3-triazoles has been achieved using a combination of mass spectrometry and IR ion spectroscopy, with quantum-chemical predictions being essential for reliable structural characterization. mdpi.com In studies of other thiadiazole isomers, a good correlation (R² > 0.99) is often found between the observed and theoretical vibrational frequencies after applying appropriate scaling factors. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack), typically colored red, and regions of positive potential (electron-poor, prone to nucleophilic attack), colored blue. For aminothiadiazole derivatives, the nitrogen atoms of the heterocyclic ring and the amino group are generally expected to be regions of negative potential, indicating their nucleophilic character. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between donor (occupied) and acceptor (unoccupied) orbitals. In substituted aminothiadiazoles, NBO analysis often reveals strong conjugative interactions and intramolecular charge transfer from the amino group to the thiadiazole ring, which can significantly influence the molecule's stability and reactivity. nih.govresearchgate.net These interactions, such as n→π* or π→π*, are quantified by the second-order perturbation energy, E(2).

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. rsc.org A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. rsc.org For various thiadiazole derivatives, the HOMO is often localized on the thiadiazole ring and electron-donating substituents, while the LUMO is distributed over the entire molecule or electron-withdrawing groups. rsc.orgresearchgate.net

Table 2: Illustrative FMO Data for a Substituted 1,3,4-Thiadiazole (B1197879) Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | ~4.5 to 5.5 |

Note: These are representative values for thiadiazole derivatives and not specific to 1,2,3-Thiadiazol-5-amine.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For 1,2,3-thiadiazole derivatives, QSAR studies have been conducted to understand the structural requirements for specific biological activities, such as antiviral (anti-HIV) properties. nih.govmdpi.com

In a study on 1,2,3-thiadiazole thioacetanilide (B1681303) analogues as HIV-1 reverse transcriptase inhibitors, 2D and 3D-QSAR models were developed. nih.gov These models use molecular descriptors (e.g., electronic, steric, hydrophobic properties) to build a mathematical relationship with the inhibitory activity. The resulting models showed high correlation coefficients (r² > 0.9), indicating their predictive power. nih.gov Such studies concluded that hydrophobic and electrostatic effects predominantly determine the binding affinities of these compounds, providing a rational basis for the design of new, more potent inhibitors. nih.gov

3D QSAR Approaches

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are pivotal for understanding how the structural and physicochemical properties of a molecule influence its biological activity. These models provide a quantitative correlation between the biological activity of a set of compounds and their 3D properties, such as steric and electrostatic fields.

In a notable study on a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, which are structurally related to this compound, 3D-QSAR analysis was employed to explore their inhibitory activity against Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a contemporary target in cancer chemotherapy. jyoungpharm.org The analysis aimed to identify the key structural features necessary for potent PIM-1 inhibition.

The resulting 3D-QSAR models, developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), yielded statistically robust results. nih.gov These models are represented by contour maps, which graphically illustrate the regions around the molecule where modifications are likely to enhance or diminish activity. For instance, the steric field point in one significant model suggested that introducing bulkier groups at a specific position on the indole (B1671886) ring could be favorable for activity. jyoungpharm.org Similarly, the electrostatic field points indicated that placing electronegative groups at certain positions would enhance the biological activity, while other areas favored less electronegative groups for more potent inhibition. jyoungpharm.org

Such 3D-QSAR studies provide a detailed roadmap for medicinal chemists, suggesting specific structural modifications to optimize the inhibitory potential of the thiadiazole amine scaffold. nih.gov

Partial Least Squares Regression (PLSR) Analysis

Partial Least Squares Regression (PLSR) is a statistical method frequently coupled with 3D-QSAR to build predictive models, especially when the number of predictor variables (like steric and electrostatic field values) is large and potentially correlated. jyoungpharm.orgresearchgate.net PLSR reduces the dimensionality of the data by creating latent variables (components) that capture the maximum covariance between the independent variables (molecular descriptors) and the dependent variable (biological activity). researchgate.net

In the context of the 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines study, PLSR was crucial for generating the QSAR models. jyoungpharm.org The robustness and predictive power of these models were rigorously validated using both internal (cross-validation) and external validation techniques. Key statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (pred_r²) are used to assess the model's quality.

For example, two of the most significant models generated through a genetic algorithm (GA) coupled with PLSR exhibited high predictive capabilities. jyoungpharm.org The first model showed a q² of 0.7523 and a pred_r² of 0.8714, while the second model had a q² of 0.6577 and a pred_r² of 0.7675. jyoungpharm.org These values indicate that the models are not only statistically significant but also have a strong capacity to predict the activity of new, untested compounds. jyoungpharm.orgresearchgate.net

The table below summarizes the statistical validation parameters for the significant QSAR models developed for PIM-1 inhibitors.

| Model | Selection Method | q² (Cross-validated r²) | pred_r² (Predictive r²) |

| 1 | Genetic Algorithm (GA) | 0.7523 | 0.8714 |

| 2 | Genetic Algorithm (GA) | 0.6577 | 0.7675 |

Data sourced from a 3D QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines. jyoungpharm.org

This PLSR-based analysis confirms the structural insights from the 3D-QSAR maps, providing a quantitative basis for the proposed structure-activity relationships. jyoungpharm.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mode of ligands within the active site of a protein, providing insights into the molecular basis of their biological activity.

Numerous molecular docking studies have been performed on thiadiazole amine derivatives to explore their inhibitory potential against various protein targets. scispace.comut.ac.ir These studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, docking studies of 1,3,4-thiadiazole derivatives against Mycobacterium tuberculosis protein kinase G (PknG) revealed that several analogues exhibit good binding energies. scispace.com The simulations showed that crucial amino acid residues like GLU588, SER412, GLY410, and GLU628 in the kinase domain's active site form hydrogen bonds with the ligands, anchoring them in place. scispace.com In another study, thiadiazole derivatives were docked into the active site of Src tyrosine kinase, with the most potent compound showing a binding energy (ΔG) of -8.05 kcal/mol. ut.ac.ir

The following table summarizes findings from various molecular docking studies on thiadiazole derivatives, highlighting the target protein, binding scores, and key interacting residues.

| Derivative Class | Protein Target | Binding/Docking Score | Key Interacting Residues |

| 1,3,4-Thiadiazole analogues | Mycobacterium tuberculosis Protein Kinase G (PknG) | Good binding energy (specific values not detailed) | GLU588, SER412, GLY410, GLU628 (H-bonds) |

| Thiadiazole amide derivatives | Src Tyrosine Kinase | -8.05 kcal/mol (for best compound) | Not specified |

| Ethyl 1,3,4-thiadiazole derivatives | Ca2+/CAM-CaV2.2 IQ domain complex | -3.2496 (lowest dock score) | Not specified |

| Thiazole-linked conjugates | Rho6 protein | -6.8 to -8.2 kcal/mol | Arg96, Ser95, Lys106 (Arene-cation, H-bonds) |

This table is a compilation of data from multiple studies. scispace.comut.ac.irnih.govijpsr.com

These simulations are crucial for rational drug design, as they allow for the virtual screening of large compound libraries and provide a structural basis for optimizing lead compounds to improve their binding affinity and selectivity. nih.govijpsr.com

Mechanistic Insights from Computational Studies

Beyond predicting activity and binding modes, computational studies can offer profound mechanistic insights into how a molecule exerts its biological effect or how it is formed. These studies can elucidate reaction mechanisms, predict metabolic pathways, or detail the dynamic interactions between a ligand and its target protein over time.

For thiadiazole derivatives, computational studies have been applied to understand their formation and interaction with biological targets. For example, theoretical studies on the synthesis of 1,2,3-thiadiazoles have explored reaction pathways such as the Hurd-Mori reaction, providing a deeper understanding of the cyclization process. mdpi.com

In the context of biological action, computational analyses have helped to rationalize the observed activity of thiadiazole amide derivatives as cytotoxic agents. By modeling their interactions with targets like Src tyrosine kinase, researchers can understand the specific conformational changes and electronic effects that lead to enzyme inhibition. ut.ac.ir These studies bridge the gap between static docking poses and the dynamic reality of molecular interactions, providing a more complete picture of the mechanism of action.

Applications in Medicinal Chemistry and Biological Activity Studies

General Biological Activities of 1,2,3-Thiadiazole (B1210528) Scaffolds

The 1,2,3-thiadiazole nucleus is a privileged heterocyclic structure that imparts a broad spectrum of biological activities to its derivatives. mdpi.com These compounds have garnered considerable attention in the fields of medicine and pharmacology due to their diverse therapeutic potential. mdpi.com Research has demonstrated that molecules incorporating the 1,2,3-thiadiazole scaffold exhibit a myriad of biomedical activities. mdpi.com

Key biological activities associated with 1,2,3-thiadiazole derivatives include:

Antimicrobial Activity : This includes effectiveness against both bacteria and fungi. mdpi.com

Anticancer and Antitumor Activity : Many derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. mdpi.com

Antiviral Activity : The scaffold has been integrated into molecules showing inhibitory effects against various viruses. mdpi.com

Insecticidal Activity : Certain derivatives have been investigated for their potential as insect control agents. mdpi.com

Plant Activators : Some compounds serve as plant activators, inducing systemic acquired resistance against diseases. mdpi.com

The versatility of the 1,2,3-thiadiazole ring allows for structural modifications that can modulate these biological effects, making it an attractive target for the synthesis of novel therapeutic agents. mdpi.com

Anticancer Activity

Derivatives of 1,2,3-thiadiazole have been a subject of interest in oncology research, with various compounds demonstrating notable cytotoxic effects against different human tumor cell lines. scilit.com

Proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are implicated in tumorigenesis and are considered a contemporary target for cancer chemotherapy. While various heterocyclic compounds, including derivatives of the isomeric 1,3,4-thiadiazole (B1197879), have been investigated as PIM-1 kinase inhibitors, specific research focusing on 1,2,3-thiadiazole derivatives for this target is not extensively documented in the current scientific literature. nih.govekb.eg The exploration of this specific scaffold for PIM-1 inhibition appears to be a less traversed area compared to its other biological applications.

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. mdpi.com Inhibition of this receptor is a validated strategy in cancer therapy. While much of the research on thiadiazoles as VEGFR-2 inhibitors has focused on the 1,3,4-thiadiazole isomer, some studies have explored the potential of related scaffolds. For instance, a series of thiadiazole-based derivatives were synthesized and evaluated for their potential as VEGFR-2 inhibitors, with some compounds showing potent inhibition. mdpi.com One study reported a thiadiazole derivative, compound 7b, which exhibited a potent VEGFR-2 inhibition with an IC₅₀ of 40.65 nM, outperforming the reference drug sorafenib (B1663141) (IC₅₀: 53.32 nM). mdpi.com Another investigation identified compound 13b, a thiadiazole-based derivative, with strong VEGFR-2 inhibition (IC₅₀: 41.51 nM), which also surpassed the activity of sorafenib. researchgate.net

| Compound | Target | Activity (IC₅₀) | Reference Drug | Activity (IC₅₀) | Cell Line |

|---|---|---|---|---|---|

| Thiadiazole Derivative 7b | VEGFR-2 | 40.65 nM | Sorafenib | 53.32 nM | MCF-7 |

| Thiadiazole Derivative 13b | VEGFR-2 | 41.51 nM | Sorafenib | 53.32 nM | MCF-7 |

| Thiadiazole Derivative 20b | VEGFR-2 | 0.024 µM | Sorafenib | 0.041 µM | N/A |

Antimicrobial Activity

The 1,2,3-thiadiazole scaffold is a component of various compounds that have been evaluated for their efficacy against a range of microbial pathogens. mdpi.com

Several derivatives of 1,2,3-thiadiazole have been synthesized and tested for their ability to inhibit bacterial growth. In one study, a series of new 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives were prepared and evaluated for their antimicrobial properties. nih.gov The minimum inhibitory concentration (MIC) of these compounds against various reference microbes was determined to be in the range of 0.625 to 6.25 μg/mL. nih.gov For example, a specific benzene (B151609) derivative (compound 4c) showed inhibitory activity against Staphylococcus aureus. nih.gov Another study on newly synthesized 1,2,3-thiadiazole derivatives (compounds 4c and 4d) reported broad-spectrum coverage, including substantial activity against a resistant strain of Pseudomonas aeruginosa. researchgate.net

| Compound | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Propenoxide Derivative (4a) | Escherichia coli | 0.625 - 6.25 |

| Carbaldehyde Derivative (4b) | Enterococcus faecalis | 0.625 - 6.25 |

| Carbaldehyde Derivative (4b) | Salmonella typhi | 0.625 - 6.25 |

| Benzene Derivative (4c) | Staphylococcus aureus | 0.625 - 6.25 |

| Compound 4c | Pseudomonas aeruginosa | N/A (Broad Spectrum) |

| Compound 4d | Pseudomonas aeruginosa | N/A (Broad Spectrum) |

The 1,2,3-thiadiazole moiety has also been incorporated into compounds with significant antifungal properties. A study investigating carboxamide derivatives of thiadiazoles found that certain compounds displayed broad-spectrum fungicidal inhibition against multiple fungal strains. mdpi.com For instance, a 1,2,3-thiadiazole containing a carboxamide moiety showed high inhibition percentages against various fungi, including Alternaria solani (100%), Cercospora arachidicola (71%), and Rhizoctonia solani (97%). mdpi.com Another study synthesized novel 1,2,4-triazole (B32235) derivatives containing the 1,2,3-thiadiazole moiety and tested their in vivo fungicidal activities, with some compounds showing good efficacy against pathogens like Corynespora cassiicola. mdpi.com Research has also shown that certain 1,2,3-thiadiazole derivatives are active against the yeast-like fungi Candida albicans. nih.gov

| Compound | Fungal Strain | Activity (% Inhibition or MIC) |

|---|---|---|

| Carboxamide Derivative 149 | Alternaria solani (AS) | 100% |

| Carboxamide Derivative 149 | Cercospora arachidicola (CA) | 71% |

| Carboxamide Derivative 149 | Gibberella zeae (GZ) | 62% |

| Carboxamide Derivative 149 | Physalospora piricola (PP) | 85% |

| Carboxamide Derivative 149 | Pellicularia sasakii (PS) | 74% |

| Carboxamide Derivative 149 | Colletotrichum lagenarium (CL) | 95% |

| Carboxamide Derivative 149 | Phomopsis ichnocarpi (PI) | 88% |

| Carboxamide Derivative 149 | Rhizoctonia solani (RS) | 97% |

| Propenoxide Derivative (4a) | Candida albicans | 0.625 - 6.25 µg/mL |

| Carbaldehyde Derivative (4b) | Candida albicans | 0.625 - 6.25 µg/mL |

Antitubercular Activity

No specific research findings on the antitubercular activity of 1,2,3-Thiadiazol-5-amine or its derivatives were identified in the reviewed literature. The available research on the antitubercular properties of thiadiazoles focuses almost exclusively on the 1,3,4-thiadiazole isomer. cbijournal.comconnectjournals.comacs.org

Antiviral Activity

Derivatives of the 1,2,3-thiadiazole ring have demonstrated notable antiviral properties, particularly against plant viruses. mdpi.com

Anti-TMV Activity

The Tobacco Mosaic Virus (TMV) is a significant pathogen affecting a wide range of plants. Research into novel antiviral agents has explored 1,2,3-thiadiazole derivatives, which have shown promising results.

In one study, a series of 1,2,3-thiadiazoles attached to a tetrazole moiety were synthesized and evaluated for their effectiveness against TMV. arkat-usa.org Certain compounds from this series exhibited significantly better anti-TMV effects than the commercial antiviral agent Ribavirin at the same concentration. arkat-usa.org Another study highlighted 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole derivatives, with one compound showing a 55% inhibition rate against TMV. arkat-usa.org These findings underscore the potential of the 1,2,3-thiadiazole scaffold as a foundational structure for developing new and effective plant antiviral agents. arkat-usa.orgresearchgate.net

| Compound Class | Key Finding | Reference |

|---|---|---|

| 1,2,3-Thiadiazole-Tetrazole Hybrids | Demonstrated better activity against TMV than Ribavirin at 100 µg/ml. | arkat-usa.org |

| 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazoles | One derivative exhibited 55% inhibition against TMV. | arkat-usa.org |

Diuretic Activity

Direct studies evaluating the diuretic properties of this compound or its simple derivatives are not prevalent in the literature. Most research on thiadiazole-based diuretics has been conducted on 1,3,4-thiadiazole derivatives. proquest.comresearchgate.netresearchgate.net However, diuretic activity is often mechanistically linked to the inhibition of the carbonic anhydrase enzyme.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition can lead to diuretic effects. While the majority of thiadiazole-based CA inhibitors are derivatives of the 1,3,4-isomer, some research has explored the potential of the 1,2,3-thiadiazole core.

A study focused on a series of benzimidazo[1,2-c] cbijournal.comnih.govsemanticscholar.orgthiadiazole-7-sulphonamides, which incorporate the 1,2,3-thiadiazole ring system. nih.gov These compounds were assessed for their inhibitory effects on human carbonic anhydrase isoforms I, II, and IX. nih.gov The investigation found that some of these compounds act as submicromolar inhibitors of isoform IX, which is a significant target in cancer research. nih.gov The binding and inhibition strength were rigorously determined using multiple methods, including stop-flow CO2 hydration assays, isothermal titration calorimetry, and thermal shift assays, confirming the interaction between these 1,2,3-thiadiazole derivatives and the CA enzymes. nih.gov This inhibitory activity suggests a potential, though not yet directly studied, for this class of compounds to exhibit diuretic effects.

| Compound Class | Target Enzymes | Key Finding | Reference |

|---|---|---|---|

| Benzimidazo[1,2-c] cbijournal.comnih.govsemanticscholar.orgthiadiazole-7-sulphonamides | Human Carbonic Anhydrase I, II, and IX | Some compounds were identified as submicromolar inhibitors of the cancer-related CAIX isoform. | nih.gov |

Anticonvulsant Activity

There were no specific research findings on the anticonvulsant activity of this compound or its derivatives identified in the reviewed literature. Studies on the anticonvulsant properties of thiadiazoles are predominantly focused on 1,3,4-thiadiazole and 1,2,4-thiadiazole (B1232254) derivatives. semanticscholar.orgnih.govnih.gov

Antiparasitic Activity

No specific research findings on the antiparasitic activity of this compound or its derivatives were identified in the reviewed literature. The existing body of research on the antiparasitic effects of thiadiazoles concentrates on the 1,3,4-thiadiazole isomer. nih.govnih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, for which current treatments suffer from issues like toxicity and growing resistance. nih.govnih.gov This has spurred research into new therapeutic agents, with thiadiazole derivatives emerging as a promising class of compounds. nih.gov

Several studies have investigated 1,3,4-thiadiazole derivatives, providing insights that can inform the development of 1,2,3-thiadiazole analogs. For instance, a series of 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-4-benzoylpiperazines were synthesized and evaluated for their in-vitro activity against the promastigote form of Leishmania major. nih.gov All tested compounds showed significant activity compared to the reference drug glucantime. The most potent derivatives featured meta and para substitutions on the benzene ring. nih.gov

Further research on 5-(nitroheteroaryl)-1,3,4-thiadiazoles revealed that the substituent at the C-2 position of the thiadiazole ring is crucial for determining the potency and physicochemical properties of the compounds. mui.ac.irnih.gov Studies comparing linear and cyclic amine substitutions at this position found that linear groups generally resulted in higher in vitro activity against promastigotes, possibly due to reduced steric hindrance. mui.ac.irnih.gov Specifically, 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole analogs bearing hydroxylpropyl and methoxypropyl groups were identified as highly active. nih.gov

| Compound Series | Key Structural Feature | Target | Most Potent Derivatives (IC50) |

| 1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-4-benzoylpiperazines | Meta and Para substitutions on benzene ring | L. major promastigotes | Compound 6e (77.6 µM), Compound 6d (94 µM) |

| 5-(5-Nitroaryl-2-yl)-1,3,4-thiadiazole-2-amines | Acyclic amine at C-2 position | L. major promastigotes & amastigotes | Analogs with hydroxylpropyl and methoxypropyl groups (IC50 = 3 µM) |

Structure-Activity Relationship (SAR) Studies

The biological activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appendages. SAR studies are therefore crucial for optimizing lead compounds.

Antileishmanial Activity : For 5-(nitroheteroaryl)-1,3,4-thiadiazoles, the C-2 position is a key site for modification. Acyclic amine linkers at C-2 generally confer greater potency than cyclic ones. mui.ac.irnih.gov The nature of the heteroaryl group at C-5 is also important; 5-nitrothiophen derivatives have shown greater potency than their 5-nitrofuran counterparts. nih.gov

Plant Activators : In the benzo elsevierpure.comnih.govnih.govthiadiazole-7-carboxylate series, the introduction of fluorine-containing ester groups significantly enhanced SAR-inducing activity. nih.gov For N-acyl-N-arylalaninates, 1,2,3-thiadiazole derivatives were found to be more effective plant protectors in vivo compared to structurally similar 3,4-dichloroisothiazole derivatives, even when the latter showed better in vitro fungicidal activity. mdpi.com

Secretin Receptor Agonists : Systematic evaluation of steric and electronic effects around the two phenyl rings of the 1,3,4-thiadiazole scaffold allowed for the enhancement of agonist activity. nih.gov Modifications that improved activity in one area of the molecule were incorporated into subsequent analogs to further refine the pharmacological profile. elsevierpure.comnih.gov

Antioxidant Activity : For thiazolidin-4-one derivatives, SAR studies revealed that para-substituted halogen and hydroxyl groups on the phenyl rings resulted in remarkable antioxidant potential. nih.gov

Applications in Organic Synthesis and Material Science

Building Blocks for New Heterocycles